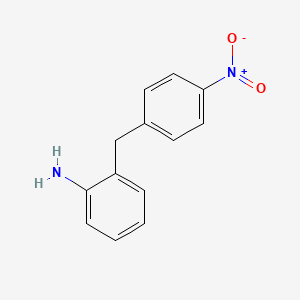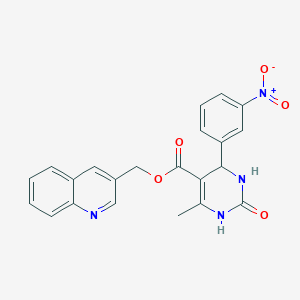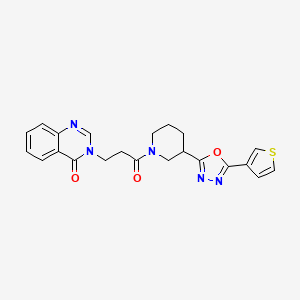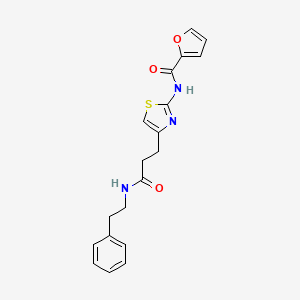![molecular formula C9H16ClN5O2 B2707673 2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride CAS No. 1822672-44-5](/img/structure/B2707673.png)
2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride, also known as PTZ-Cl, is a chemical compound that has been widely used in scientific research for its unique properties. PTZ-Cl is a white crystalline powder that is soluble in water and ethanol. It is a triazole derivative that contains a piperazine ring and an ethanolamine group. This compound has been used in various research studies due to its potential therapeutic applications.
Scientific Research Applications
Antifungal Compound Solubility and Partitioning
A novel potential antifungal compound of the 1,2,4-triazole class, displaying poor solubility in buffer solutions and better solubility in alcohols, has been synthesized and characterized. This research highlights its pharmacologically relevant physicochemical properties and the preference for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Antibacterial and Antifungal Activities
Synthesis and microbial studies of new Pyridine Derivatives-III, including amide derivatives of 2-hydroxyethyl piperazine, revealed their antibacterial and antifungal activities, highlighting the compound's potential in developing antimicrobial agents (Patel & Agravat, 2007).
Synthesis Techniques
A method for preparing 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine has been optimized, demonstrating its utility in chemical synthesis processes (Wang Jin-peng, 2013).
Antimicrobial and Anti-inflammatory Activities
Novel 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives synthesized showed good or moderate activities against tested Gram-positive bacteria, alongside in vivo anti-inflammatory activity, suggesting their potential in therapeutic applications (Al-Omar et al., 2010).
properties
IUPAC Name |
[1-(2-hydroxyethyl)-1,2,4-triazol-3-yl]-piperazin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2.ClH/c15-6-5-14-7-11-8(12-14)9(16)13-3-1-10-2-4-13;/h7,10,15H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQNZYWBSDVWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=NN(C=N2)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B2707594.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2707599.png)

![ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2707601.png)


![4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2707606.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)


